

Application Notes and Protocols for Bacterial Labeling with Disulfo-ICG-DBCO Disodium

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Compound of Interest		
Compound Name:	Disulfo-ICG-DBCO disodium	
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Introduction

This document provides a detailed protocol for the fluorescent labeling of bacteria using **Disulfo-ICG-DBCO disodium**. This method utilizes a two-step bioorthogonal chemistry approach, which is highly specific and biocompatible, making it suitable for a wide range of applications including in vitro and in vivo imaging, bacterial tracking, and high-throughput screening.

The labeling strategy involves two key stages:

- Metabolic Incorporation: Bacteria are first cultured in the presence of an azide-modified metabolic precursor, such as 3-azido-D-alanine (D-AzAla). D-AzAla is a structural analog of D-alanine, a crucial component of the peptidoglycan layer of bacterial cell walls. Bacteria incorporate D-AzAla into their cell walls during normal growth, effectively displaying azide groups on their surface.[1][2][3]
- Click Chemistry Ligation: The azide-labeled bacteria are then treated with Disulfo-ICG-DBCO disodium. The dibenzocyclooctyne (DBCO) group on the Disulfo-ICG molecule reacts specifically with the azide groups on the bacterial surface via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction.[1][2][4] This forms a stable covalent bond, attaching the near-infrared fluorescent dye (ICG) to the bacteria.



This method offers high specificity for bacteria with minimal background fluorescence and is applicable to a variety of bacterial species.[1][3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the bacterial labeling protocol. Optimal conditions may vary depending on the bacterial species and experimental goals.



Parameter	Typical Value	Range	Notes
Metabolic Labeling			
3-azido-D-alanine (D- AzAla) Concentration	1 mM	0.1 - 5 mM	Higher concentrations may affect bacterial growth for some species.
Incubation Time	1 hour	30 min - 4 hours	Dependent on the bacterial growth rate.
Incubation Temperature	37°C	30 - 37°C	Optimal growth temperature for the specific bacterial strain should be used.
Click Chemistry Labeling			
Disulfo-ICG-DBCO Concentration	50 μΜ	10 - 100 μΜ	Concentration can be optimized to balance signal intensity and background.
Incubation Time	1 hour	30 min - 2 hours	Longer incubation can increase labeling efficiency but may also increase nonspecific binding.
Incubation Temperature	37°C	Room Temp - 37°C	Reaction proceeds efficiently at both room temperature and 37°C.
Labeling Efficiency	>90%	-	As determined by flow cytometry comparing labeled to unlabeled bacteria.



Cell Viability

>95%

As determined by

MTT assay or plating

for colony-forming

units (CFUs).

Experimental Protocols Materials

- Bacterial strain of interest
- · Appropriate bacterial growth medium
- 3-azido-D-alanine (D-AzAla)
- Disulfo-ICG-DBCO disodium
- Phosphate-Buffered Saline (PBS), sterile
- Bovine Serum Albumin (BSA) (optional, for blocking)
- · Microcentrifuge tubes
- Incubator shaker
- Centrifuge
- Fluorescence microscope, flow cytometer, or plate reader

Protocol 1: Metabolic Labeling of Bacteria with 3-azido-D-alanine

- Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and grow overnight at 37°C with shaking.
- Subculturing: The next day, subculture the bacteria into fresh medium and grow to the midlogarithmic phase (e.g., OD600 of 0.4-0.6).



- Metabolic Labeling: Add 3-azido-D-alanine to the bacterial culture to a final concentration of 1 mM.
- Incubation: Continue to incubate the culture for 1-2 hours at 37°C with shaking to allow for the incorporation of the azide-modified amino acid into the bacterial cell wall.
- Harvesting and Washing:
 - Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
 - Discard the supernatant and resuspend the bacterial pellet in sterile PBS.
 - Repeat the centrifugation and washing steps two more times to remove any unincorporated 3-azido-D-alanine.

Protocol 2: Fluorescent Labeling with Disulfo-ICG-DBCO

- Preparation of Labeling Solution: Prepare a stock solution of Disulfo-ICG-DBCO disodium
 in a suitable solvent like DMSO or water. Dilute the stock solution in PBS to the desired final
 concentration (e.g., 50 μM).
- Click Reaction: Resuspend the azide-labeled bacterial pellet from Protocol 1 in the Disulfo-ICG-DBCO labeling solution.
- Incubation: Incubate the bacterial suspension for 1 hour at 37°C with gentle shaking, protected from light.
- Washing:
 - Pellet the labeled bacteria by centrifugation.
 - Discard the supernatant containing the unreacted dye.
 - Wash the pellet with PBS. To reduce non-specific binding, the wash buffer can be supplemented with a low concentration of BSA (e.g., 0.1-1%).
 - Repeat the washing steps two to three times to ensure complete removal of the unbound dye.



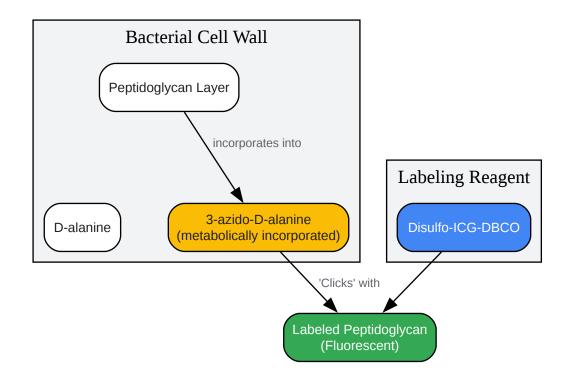
- Final Resuspension: Resuspend the final bacterial pellet in PBS or a buffer suitable for your downstream application.
- Analysis: The labeled bacteria are now ready for analysis by fluorescence microscopy, flow cytometry, or other fluorescence-based assays.

Visualization of Experimental Workflow and Labeling Mechanism



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Caption: Experimental workflow for bacterial labeling.



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Caption: Mechanism of labeling via click chemistry.

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